5-amino-2-methylpyrimidin-4(5H)-one
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Overview
Description
5-amino-2-methylpyrimidin-4(5H)-one is an organic compound with the molecular formula C5H7N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-methylpyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanenitrile with guanidine in the presence of a base, such as sodium ethoxide, to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-methylpyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidines depending on the substituent introduced.
Scientific Research Applications
5-amino-2-methylpyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-amino-2-methylpyrimidin-4(5H)-one depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methylpyrimidine
- 5-amino-2,4-dimethylpyrimidine
- 5-amino-2-ethylpyrimidine
Uniqueness
5-amino-2-methylpyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-amino-2-methyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H7N3O/c1-3-7-2-4(6)5(9)8-3/h2,4H,6H2,1H3 |
InChI Key |
DCOLJOBOOCFIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C=N1)N |
Origin of Product |
United States |
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